7-Bromo-1H-indole-2-carbonitrile chemical properties
7-Bromo-1H-indole-2-carbonitrile chemical properties
An In-depth Technical Guide to 7-Bromo-1H-indole-2-carbonitrile: Properties, Synthesis, and Applications
Introduction
7-Bromo-1H-indole-2-carbonitrile is a halogenated heterocyclic aromatic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. The indole scaffold itself is recognized as a "privileged structure," appearing in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The strategic placement of a bromo group at the 7-position and a nitrile group at the 2-position provides two distinct and versatile handles for chemical modification. This dual functionality allows for the systematic construction of complex molecular architectures, making it an invaluable intermediate for the synthesis of novel therapeutic agents and functional materials.[1][4]
This guide offers a comprehensive overview of the core chemical properties, spectroscopic data, synthesis, and reactivity of 7-Bromo-1H-indole-2-carbonitrile. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, providing foundational knowledge and practical insights into the utility of this compound.
Physicochemical and Structural Properties
The fundamental properties of 7-Bromo-1H-indole-2-carbonitrile are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂ | [5][6] |
| Molecular Weight | 221.06 g/mol | [5][6] |
| CAS Number | 1513252-53-3 | [5][6] |
| XLogP3 | 2.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
Chemical Structure
The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The bromine atom is attached at position 7 of the benzene ring, and the nitrile (cyano) group is at position 2 of the pyrrole ring.
Caption: Chemical structure of 7-Bromo-1H-indole-2-carbonitrile.
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 7-Bromo-1H-indole-2-carbonitrile. While detailed spectral data for this specific molecule requires direct experimental acquisition, typical characteristics can be inferred from related structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum would show distinct signals for the aromatic protons on the indole ring and the N-H proton. The protons on the benzene portion of the ring would exhibit splitting patterns influenced by the bromine substituent.
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¹³C NMR : The spectrum would reveal signals for the nine carbon atoms. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region (~115-120 ppm), and the carbon attached to the bromine (C-Br) would also be identifiable.
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Infrared (IR) Spectroscopy : A prominent and sharp absorption band is expected in the range of 2210-2230 cm⁻¹, which is characteristic of the C≡N stretching vibration.[7]
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Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Researchers can typically obtain lot-specific spectral data, including NMR, HPLC, and LC-MS, from commercial suppliers to validate compound identity.[8][9]
Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted indole-2-carbonitriles can be achieved through various organic chemistry methodologies. A common strategy involves the introduction of the nitrile group onto a pre-functionalized indole core. One plausible approach is through an electrophilic cyanation reaction. For example, a 7-bromoindole starting material could be reacted with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂), to introduce the nitrile group.[7]
Caption: Generalized workflow for the synthesis of 7-Bromo-1H-indole-2-carbonitrile.
Core Reactivity and Synthetic Utility
The chemical reactivity of 7-Bromo-1H-indole-2-carbonitrile is dominated by its two key functional groups, making it a highly versatile intermediate.
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Reactions at the Bromine (C7) Position : The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[1]
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Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
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Heck Coupling : Reaction with alkenes.
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Sonogashira Coupling : Reaction with terminal alkynes.
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Buchwald-Hartwig Amination : Formation of C-N bonds.
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-
Reactions of the Nitrile (C2) Group : The nitrile group is a versatile functional group that can be converted into several other moieties:
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Hydrolysis : Can be converted to a carboxylic acid or an amide.
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Reduction : Can be reduced to a primary amine.
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Addition Reactions : Organometallic reagents can add to the nitrile to form ketones after hydrolysis.
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This dual reactivity enables a modular approach to library synthesis, where diverse groups can be installed at the 7-position via cross-coupling, followed by transformation of the nitrile group, or vice-versa.
Caption: Key reaction pathway: Suzuki coupling followed by nitrile modification.
Applications in Research and Drug Development
The indole nucleus is a prevalent scaffold in many FDA-approved drugs and clinical candidates. 7-Bromo-1H-indole-2-carbonitrile serves as a key starting material for accessing novel indole derivatives with therapeutic potential.
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Anticancer Agents : Many kinase inhibitors, which are a major class of cancer therapeutics, are based on the indole scaffold.[7] The ability to functionalize the 7-bromo-indole core allows for the synthesis of compounds that can target specific protein kinases involved in cancer cell proliferation and survival.[1][2]
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Antimicrobial and Antiviral Agents : Indole derivatives have shown promise as anti-tubercular, antibacterial, and antiviral agents.[3] The functional groups on 7-bromo-1H-indole-2-carbonitrile allow for the creation of analogs that can be screened for potent antimicrobial activity.
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CNS-Active Agents : The indole structure is related to neurotransmitters like serotonin, and many indole-based compounds have applications in treating neurological and psychiatric disorders.
Safety and Handling
Based on safety data for the closely related compound 7-Bromo-1H-indole, appropriate safety precautions must be taken when handling 7-Bromo-1H-indole-2-carbonitrile.
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Hazard Identification : The compound is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory system irritation.[10][11]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10][12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Handling : Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
This information is a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
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7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. MDPI. Available from: [Link]
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7-Bromo-1H-indole-2-carbonitrile | C9H5BrN2 | CID 82661847. PubChem. Available from: [Link]
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Safety Data Sheet: Sodium bromide. Carl ROTH. Available from: [Link]
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Indole at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available from: [Link]
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scientific letter - Atlanchim Pharma. Available from: [Link]
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NMR DATA FOR COMPOUNDS REPORTED. Royal Society of Chemistry. Available from: [Link]
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(PDF) 7-Bromo-1H-indole-2,3-dione. ResearchGate. Available from: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available from: [Link]
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Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. Available from: [Link]
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